molecular formula C11H12N2O3S B1270879 4-amino-N-(furan-2-ylmethyl)benzenesulfonamide CAS No. 5626-92-6

4-amino-N-(furan-2-ylmethyl)benzenesulfonamide

Cat. No. B1270879
CAS RN: 5626-92-6
M. Wt: 252.29 g/mol
InChI Key: GDZYTNDTKOAWSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-amino-N-(furan-2-ylmethyl)benzenesulfonamide” is a chemical compound with the molecular formula C11H12N2O3S and a molecular weight of 252.29 . It is used for proteomics research .


Molecular Structure Analysis

The InChI key for “this compound” is GDZYTNDTKOAWSN-UHFFFAOYSA-N . The InChI string is 1S/C11H12N2O3S/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h1-7,13H,8,12H2 .


Physical And Chemical Properties Analysis

The density of “this compound” is 1.357g/cm3 .

Scientific Research Applications

Anticancer Activity

4-amino-N-(furan-2-ylmethyl)benzenesulfonamide derivatives have been evaluated for their potential anticancer activity. Kumar et al. (2015) synthesized hybrid molecules involving this compound and tested them against various human cancer cell lines, including breast, lung, colon, ovary, and liver cancers. Some derivatives exhibited significant anticancer activity, particularly against ovarian and liver cancer cell lines (Kumar et al., 2015).

Crystal Structure Analysis

The crystal structures of isomorphous benzenesulfonamide compounds, closely related to this compound, have been studied. Bats et al. (2001) explored the intermolecular interactions, such as C-H...O and C-H...π interactions, which play a significant role in the crystallization and stability of these compounds (Bats et al., 2001).

Synthesis and Characterization

El-Gaby et al. (2018) conducted a study on the synthesis and characterization of benzenesulfonamides with a focus on derivatives containing the sulfonamide moiety. These compounds were analyzed for their structural properties using various spectroscopic techniques and were also evaluated for their antimicrobial activities (El-Gaby et al., 2018).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . The hazard statements include H302 - H319 . The precautionary statements include P305 + P351 + P338 .

properties

IUPAC Name

4-amino-N-(furan-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h1-7,13H,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZYTNDTKOAWSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366069
Record name 4-amino-N-(furan-2-ylmethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5626-92-6
Record name 4-amino-N-(furan-2-ylmethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N-(furan-2-ylmethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-amino-N-(furan-2-ylmethyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-amino-N-(furan-2-ylmethyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-amino-N-(furan-2-ylmethyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-amino-N-(furan-2-ylmethyl)benzenesulfonamide
Reactant of Route 6
4-amino-N-(furan-2-ylmethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.